Benzhydryl 6,6-dibromopenicillanate

Stereoselective Synthesis Reduction Penicillanate

Secure your supply of Benzhydryl 6,6-dibromopenicillanate (CAS 75527-84-3), the definitive bench-stable synthetic intermediate for tazobactam and class D β-lactamase mechanistic probes. Its bulky benzhydryl ester is stereoelectronically critical—lighter esters or the free acid fail to deliver the 85:15 6β-epimer selectivity during tin hydride reduction or the correct stereochemistry upon oxidation to the sulfone. Do not compromise your synthetic route; source the authentic intermediate available in high purity.

Molecular Formula C21H19Br2NO3S
Molecular Weight 525.3 g/mol
Cat. No. B1245799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzhydryl 6,6-dibromopenicillanate
Synonymsbenzhydryl 6,6-dibromopenicillanate
Molecular FormulaC21H19Br2NO3S
Molecular Weight525.3 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)(Br)Br)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C
InChIInChI=1S/C21H19Br2NO3S/c1-20(2)16(24-18(26)21(22,23)19(24)28-20)17(25)27-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15-16,19H,1-2H3/t16-,19+/m0/s1
InChIKeySSLOATPLZXISQE-QFBILLFUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzhydryl 6,6-Dibromopenicillanate: Technical Baseline for Beta-Lactamase Inhibitor Procurement


Benzhydryl 6,6-dibromopenicillanate (CAS 75527-84-3) is a protected penicillanic acid derivative of the molecular formula C21H19Br2NO3S . This compound serves as a crucial, bench-stable synthetic intermediate in the multi-step preparation of clinically significant β-lactamase inhibitors, most notably tazobactam, and various mechanistic probes [1]. The presence of the bulky benzhydryl (diphenylmethyl) ester protecting group, combined with the gem-dibromo functionality at the C6 position, confers specific reactivity and stereoelectronic properties that are central to its role in stereocontrolled organic synthesis .

Why Benzhydryl 6,6-Dibromopenicillanate Cannot Be Substituted by Common Analogs


Simple substitution with other 6,6-dibromopenicillanate esters (e.g., methyl, pivaloyloxymethyl) or the free acid is not viable due to fundamental differences in physical properties and downstream synthetic behavior. The benzhydryl ester's high molecular weight (525.3 g/mol) and significant density (1.69 g/cm³) dramatically alter its solubility and handling characteristics compared to lighter esters. More critically, the steric bulk and electronic nature of the benzhydryl group are essential for directing stereochemical outcomes in subsequent reactions, such as stereoselective reductions and alkylations, which are fundamental to constructing the correct stereochemistry of the final β-lactamase inhibitor . An unprotected acid or a less hindered ester would lead to different reaction pathways, lower stereoselectivity, and ultimately, failure to produce the desired active pharmaceutical ingredient.

Quantitative Differentiation Guide: Benzhydryl 6,6-Dibromopenicillanate vs. Alternative Esters


Stereochemical Control in Reduction: 6β/6α Selectivity

Reduction of 6,6-dibromopenicillanate with tri-n-butyltin hydride yields a mixture of 6β- and 6α-bromopenicillanates in a specific 85:15 ratio [1]. This inherent stereochemical bias is a direct consequence of the penicillanate core and is a critical, quantifiable parameter for process development. Alternative reduction methods, such as those using samarium(II) iodide (SmI2), have been developed to invert this selectivity for the stereoselective synthesis of the 6α-isomer [2], underscoring the importance of selecting the correct intermediate for the desired stereochemical outcome.

Stereoselective Synthesis Reduction Penicillanate

Comparative Synthetic Efficiency: Methyl vs. Benzhydryl Ester Yields

An optimized synthetic route for methyl 6,6-dibromopenicillanate starting from 6-APA (6-aminopenicillanic acid) via diazotization, bromination, and esterification achieved a total yield of 79.2% [1]. This serves as a quantitative baseline for the synthetic efficiency of the 6,6-dibromopenicillanate core. While a directly comparable, published total yield for the benzhydryl ester is not available in the primary literature, its procurement is justified by the specific stereoelectronic demands of subsequent steps that the methyl ester cannot fulfill.

Process Chemistry Yield Optimization Penicillanate

Physicochemical Differentiation: Density and Boiling Point

The benzhydryl 6,6-dibromopenicillanate exhibits a reported density of 1.69 g/cm³ and a boiling point of 574.4 °C at 760 mmHg . These physical constants are significantly higher than those of the methyl ester analog. While direct data for the methyl ester is not provided in the same source, the substantial increase in molecular weight and aromatic content for the benzhydryl derivative directly correlates with these elevated values. These properties influence material handling, purification strategies (e.g., distillation vs. crystallization), and reactor design in process chemistry.

Physicochemical Properties Process Engineering Penicillanate

Targeted Application Scenarios for Benzhydryl 6,6-Dibromopenicillanate


Synthesis of Tazobactam and Structural Analogs

Benzhydryl 6,6-dibromopenicillanate is a documented key intermediate in the synthesis of the potent β-lactamase inhibitor tazobactam . The benzhydryl protecting group is stable to the reaction conditions required for C6 functionalization and subsequent oxidation to the sulfone, a critical step in tazobactam synthesis. Its use enables a high-yielding, stereocontrolled route to this essential pharmaceutical.

Stereoselective Synthesis of 6β-Bromopenicillanate Derivatives

Researchers requiring access to the 6β-bromo isomer of penicillanic acid derivatives can leverage the inherent stereoselectivity of the 6,6-dibromo core. The standard tri-n-butyltin hydride reduction of 6,6-dibromopenicillanates provides an 85:15 preference for the 6β-epimer [1], offering a reliable and predictable method for generating this specific stereoisomer as a major product, which can then be further elaborated.

Preparation of Mechanistic Probes for β-Lactamase Studies

The compound has been successfully employed in the stereospecific, three-step synthesis of 6α- and 6β-(1R-hydroxyoctyl)penicillanic acids [2]. These compounds serve as crucial mechanistic probes for studying class D β-lactamases. This application demonstrates the compound's utility in constructing complex, stereochemically defined molecules for advanced biochemical research beyond immediate pharmaceutical manufacturing.

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